molecular formula C3H10BrNO B12606524 1-Aminopropan-1-ol--hydrogen bromide (1/1) CAS No. 646517-94-4

1-Aminopropan-1-ol--hydrogen bromide (1/1)

Cat. No.: B12606524
CAS No.: 646517-94-4
M. Wt: 156.02 g/mol
InChI Key: PHRKCXVSQZYAHA-UHFFFAOYSA-N
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Description

1-Aminopropan-1-ol–hydrogen bromide (1/1) is an organic compound that consists of a 1-aminopropan-1-ol molecule combined with hydrogen bromide in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).

Industrial Production Methods

On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces corresponding oxides and ketones.

    Reduction: Yields simpler amines and alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Aminopropan-1-ol–hydrogen bromide (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.

Comparison with Similar Compounds

1-Aminopropan-1-ol–hydrogen bromide (1/1) can be compared with similar compounds such as:

    2-Aminopropan-1-ol: Similar structure but with the amino group on the second carbon.

    1-Aminopropan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    3-Aminopropan-1-ol: Similar structure but with the amino group on the third carbon.

Uniqueness

1-Aminopropan-1-ol–hydrogen bromide (1/1) is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon, along with the presence of hydrogen bromide. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

646517-94-4

Molecular Formula

C3H10BrNO

Molecular Weight

156.02 g/mol

IUPAC Name

1-aminopropan-1-ol;hydrobromide

InChI

InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H

InChI Key

PHRKCXVSQZYAHA-UHFFFAOYSA-N

Canonical SMILES

CCC(N)O.Br

Origin of Product

United States

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